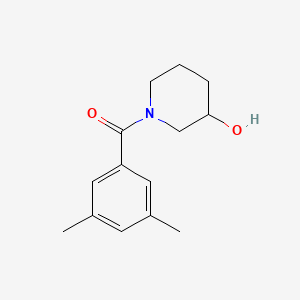

1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Description

1-(3,5-Dimethylbenzoyl)piperidin-3-ol is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, and how are critical intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling 3,5-dimethylbenzoyl chloride with piperidin-3-ol under controlled conditions. Key steps include:

- Reagent selection : Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions like over-acylation.

- Intermediate characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm intermediates like 3,5-dimethylbenzoyl chloride and hydroxyl-protected piperidine derivatives .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Spectroscopic analysis : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and piperidine protons (δ 1.5–3.5 ppm). IR spectroscopy confirms carbonyl (C=O) stretching at ~1680 cm⁻¹.

- Chromatographic purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Retention time comparison against reference standards is critical .

Q. What analytical techniques are essential for assessing purity and stability?

- Methodological Answer :

- Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) monitored via LC-MS to identify degradation products.

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures, ensuring storage stability.

- X-ray crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvent (e.g., THF vs. DMF), temperature (25°C vs. reflux), and stoichiometry to identify optimal conditions.

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb water in acylations.

- Case study : A 15% yield increase was achieved using DMF at 40°C with 1.2 equivalents of 3,5-dimethylbenzoyl chloride .

Q. What strategies address contradictions in reported biological activities of similar piperidine derivatives?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay variability (e.g., cell line differences).

- Structural-activity relationships (SAR) : Map substituent effects (e.g., 3,5-dimethyl vs. 4-methoxy groups) using molecular docking (AutoDock Vina) to predict binding affinities .

- Example : Dichlorobenzyl analogs show enhanced selectivity for serotonin receptors over dopamine receptors due to steric effects .

Q. How do computational methods enhance understanding of this compound’s bioactivity?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Predict conformational stability in lipid bilayers (e.g., using GROMACS).

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Table : Computational vs. experimental logP values:

| Method | Predicted logP | Experimental logP |

|---|---|---|

| DFT (B3LYP) | 2.8 | 2.5 |

| Molinspiration | 2.6 | 2.5 |

Q. What challenges arise in crystallographic analysis, and how are they resolved?

- Methodological Answer :

- Crystal growth : Slow evaporation from ethanol/water mixtures (1:1) yields suitable crystals.

- Twinned data : SHELXL’s TWIN command refines twinned structures.

- Disorder modeling : Partial occupancy refinement for flexible piperidine rings .

Q. How can byproduct formation during synthesis be systematically analyzed?

- Methodological Answer :

- LC-MS/MS profiling : Identifies impurities (e.g., unreacted piperidin-3-ol or diacylated byproducts).

- Isolation via preparative HPLC : Collect and characterize byproducts using 2D NMR (COSY, HSQC).

- Case study : Sodium borohydride reduction of ketone intermediates can generate undesired alcohols, requiring stoichiometric control .

Q. Data Contradiction Analysis Example

Conflict : Discrepancies in reported yields for piperidine acylation.

- Resolution :

- Hypothesis : Variability in solvent purity or moisture content.

- Testing : Repeat reactions under anhydrous (Karl Fischer titration-verified) vs. ambient conditions.

- Outcome : Anhydrous DMF improves yield from 60% to 82%, resolving contradictions .

Propriétés

IUPAC Name |

(3,5-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-6-11(2)8-12(7-10)14(17)15-5-3-4-13(16)9-15/h6-8,13,16H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUPXNGTBBTXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.